

# Application Note: Structure Elucidation of Unguisin A using 1D and 2D NMR Spectroscopy

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## Compound of Interest

Compound Name: Unguisin A

Cat. No.: B3026388

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## Introduction

**Unguisin A** is a cyclic heptapeptide natural product originally isolated from the marine-derived fungus *Emericella unguis*.<sup>[1][2]</sup> Like other members of the unguisin family of peptides, it features a unique structure containing non-proteinogenic amino acids and exhibits interesting biological activities. The elucidation of such complex molecular structures relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for complete structural assignment in solution. This application note provides a detailed overview of the 1D and 2D NMR data and experimental protocols involved in the structure elucidation of **Unguisin A**. The methodologies described herein are broadly applicable to the structural analysis of other cyclic peptide natural products.

## Data Presentation

The comprehensive NMR analysis of **Unguisin A** involves the acquisition of 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (COSY, HSQC, HMBC, and NOESY) spectra. The data obtained from these experiments allow for the unambiguous assignment of all proton and carbon signals and the determination of the amino acid sequence and stereochemistry.

Note: The following tables are templates based on data for structurally related compounds, such as Unguisin J.<sup>[3]</sup> The specific chemical shift and correlation data for **Unguisin A** should be populated from the primary literature reporting its initial structure elucidation.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data of **Unguisin A**

(Data to be populated from the primary literature. The following is a representative example for a single amino acid residue.)

Position	Amino Acid Residue	$\delta\text{H}$ (ppm), Multiplicity (J in Hz)	$\delta\text{C}$ (ppm)
1	D-Ala	4.15, q (7.1)	50.2 ( $\alpha$ )
1.25, d (7.1)	18.5 ( $\beta$ )		
8.10, d (7.5)	172.5 (C=O)		
...	...	...	...

Table 2: Key 2D NMR Correlations for **Unguisin A**

(Data to be populated from the primary literature. The following are representative examples of key correlations.)

Amino Acid Residue	Key COSY ( $^1\text{H}$ - $^1\text{H}$ ) Correlations	Key HMBC ( $^1\text{H}$ - $^{13}\text{C}$ ) Correlations	Key NOESY ( $^1\text{H}$ - $^1\text{H}$ ) Correlations
D-Ala	NH- $\text{H}\alpha$ , $\text{H}\alpha$ - $\text{H}\beta$	NH to C=O (previous residue), $\text{H}\alpha$ to C=O, $\text{H}\beta$ to C=O	NH(i) to NH(i+1), $\text{H}\alpha$ (i) to NH(i+1)
L-Phe	NH- $\text{H}\alpha$ , $\text{H}\alpha$ - $\text{H}\beta$ , $\text{H}\beta$ -aromatic H	$\text{H}\alpha$ to aromatic C, $\text{H}\beta$ to aromatic C	$\text{H}\alpha$ to aromatic protons
GABA	NH- $\text{H}\alpha$ , $\text{H}\alpha$ - $\text{H}\beta$ , $\text{H}\beta$ - $\text{H}\gamma$	NH to C=O (previous residue)	...
...	...	...	...

## Experimental Protocols

### Sample Preparation

A pure sample of **Unguisin A** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ , 0.5-0.6 mL). The choice of solvent is critical and should be based on the solubility of the compound. DMSO- $d_6$  is often used for peptides as it can help in observing exchangeable amide protons. The solution is then transferred to a 5 mm NMR tube.

## NMR Data Acquisition

All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

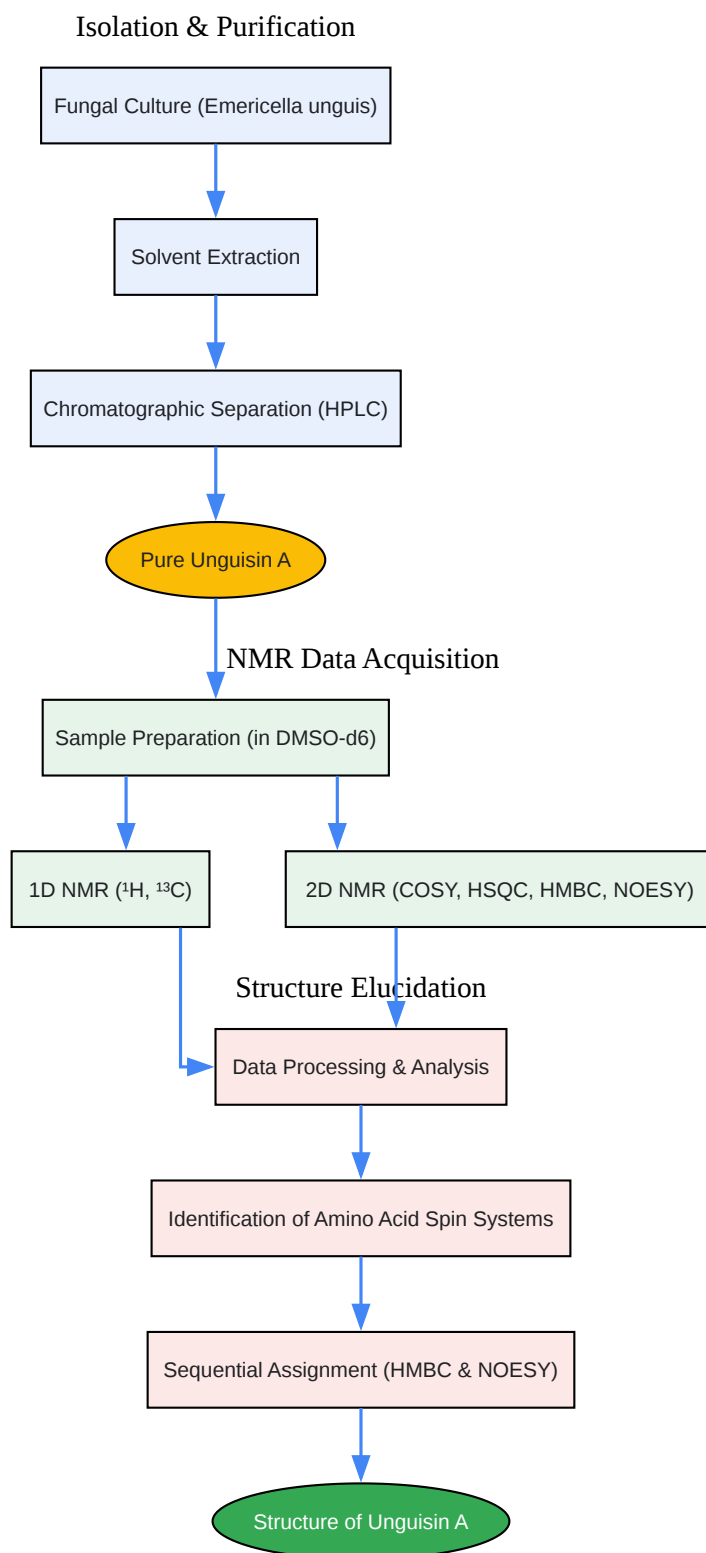
- $^1H$  NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}C$  NMR: A proton-decoupled experiment is performed. Due to the low natural abundance of  $^{13}C$ , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
- COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically through 2-3 bonds). A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. A standard gradient-enhanced HSQC with sensitivity enhancement is employed.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems. The experiment is optimized for a long-range coupling constant of around 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions), providing information about the 3D structure and stereochemistry. A mixing time of 200-500 ms is typically used for molecules of this size.

## Data Processing and Analysis

The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak. The analysis of the 2D spectra allows for the sequential assignment of the amino acid residues and the elucidation of the overall cyclic structure.

## Visualizations

The following diagrams illustrate the general workflow for the structure elucidation of a cyclic peptide like **Unguisin A** and the key NMR correlations used to establish its structure.



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Caption: Experimental workflow for the structure elucidation of **Unguisin A**.

Caption: Key NMR correlations for sequential peptide assignment.

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## References

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